N,N-Diethyl-2-hydroxyacetamide CAS number
N,N-Diethyl-2-hydroxyacetamide CAS number
An In-Depth Technical Guide to N,N-Diethyl-2-hydroxyacetamide (CAS: 39096-01-0) for Advanced Research and Development
Introduction
N,N-Diethyl-2-hydroxyacetamide, identified by the CAS Registry Number 39096-01-0 , is a specialized organic compound that serves as a critical reactant and intermediate in advanced chemical synthesis.[][2][3] While not a household name, this molecule is of significant interest to professionals in drug development and medicinal chemistry. Its unique structure, featuring a hydrophilic hydroxyl group and a tertiary amide, makes it a valuable building block for modifying the physicochemical properties of pharmacologically active agents. This guide provides a comprehensive technical overview of N,N-Diethyl-2-hydroxyacetamide, detailing its properties, synthesis, applications, and safety protocols from the perspective of a senior application scientist.
Section 1: Core Physicochemical Properties and Identifiers
Precise identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting. N,N-Diethyl-2-hydroxyacetamide is typically a colorless to yellow liquid under standard conditions.[][4] Its key identifiers and properties are summarized below for rapid reference and verification.
| Property | Value | Source(s) |
| CAS Number | 39096-01-0 | [2][3] |
| Molecular Formula | C6H13NO2 | [][3] |
| Molecular Weight | 131.17 g/mol | [][2][5] |
| IUPAC Name | N,N-diethyl-2-hydroxyacetamide | [][5] |
| Synonyms | 2-Hydroxy-N,N-diethylacetamide, N,N-Diethylglycolamide | [2][3] |
| Appearance | Yellow liquid | [] |
| Boiling Point | 238 °C (lit.) | [][2] |
| Density | 1.009 g/mL at 25 °C (lit.) | [2][4] |
| Refractive Index | n20/D 1.457 (lit.) | [2][4] |
| Solubility | Soluble in water and most organic solvents. | [4] |
| SMILES | CCN(CC)C(=O)CO | [][2] |
| InChI Key | RZCCQWOCSZOHMQ-UHFFFAOYSA-N | [][2] |
Section 2: Synthesis Pathway and Mechanistic Considerations
The synthesis of N,N-Diethyl-2-hydroxyacetamide is typically achieved through the amidation of a glycolic acid derivative with diethylamine. The choice of the glycolic acid derivative (e.g., the acid itself, an ester like methyl glycolate, or an acyl chloride) dictates the necessary reaction conditions, such as the need for a coupling agent or acid scavenger.
From an application scientist's viewpoint, a common and scalable laboratory approach involves the reaction of an activated form of glycolic acid, such as an ester, with diethylamine. This method avoids the handling of more hazardous reagents like acyl chlorides and often provides high yields with straightforward purification.
Generalized Laboratory Synthesis Protocol
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Reactor Setup: A round-bottom flask is charged with methyl glycolate (1.0 eq) and a suitable solvent such as ethanol or THF. The flask is equipped with a magnetic stirrer and a reflux condenser.
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Reagent Addition: Diethylamine (1.1 to 1.5 eq) is added to the flask. The slight excess of the amine helps to drive the reaction to completion.
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Reaction Execution: The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The causality here is that the increased temperature provides the necessary activation energy for the nucleophilic acyl substitution to occur, where the nitrogen of diethylamine attacks the electrophilic carbonyl carbon of the ester.
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Workup and Purification: Upon completion, the solvent and excess diethylamine are removed under reduced pressure (rotary evaporation). The resulting crude oil is then purified, typically via vacuum distillation, to yield pure N,N-Diethyl-2-hydroxyacetamide.
This protocol is a self-validating system; the purity of the final product can be confirmed through standard characterization techniques like NMR spectroscopy and mass spectrometry, and its physical constants (boiling point, refractive index) should match the literature values presented in Section 1.
Caption: Generalized synthesis workflow for N,N-Diethyl-2-hydroxyacetamide.
Section 3: Core Applications in Research and Drug Development
The utility of N,N-Diethyl-2-hydroxyacetamide is primarily as a strategic reactant in multi-step synthesis, particularly within the pharmaceutical industry.
Prodrug Synthesis for Enhanced Bioavailability
A key documented application of N,N-Diethyl-2-hydroxyacetamide is its use as a reactant in the synthesis of phosphonate prodrugs.[] A prime example is its role in modifying the antiviral agent 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA).
Causality: Phosphonate drugs like PMEA are often highly polar and exhibit poor passive diffusion across the intestinal epithelium, leading to low oral bioavailability. To overcome this, a prodrug strategy is employed. By reacting N,N-Diethyl-2-hydroxyacetamide with the phosphonate group, a less polar, more lipophilic promoiety is attached. This masking of the polar phosphonate allows the resulting prodrug to be more readily absorbed in the gastrointestinal tract. Once absorbed into the bloodstream, endogenous enzymes cleave the promoiety, releasing the active PMEA drug at the site of action. This is a classic example of using chemical modification to overcome pharmacokinetic barriers.
Caption: Conceptual workflow of using a promoiety for enhanced bioavailability.
Intermediate for Amide Synthesis
Beyond specific prodrug applications, N,N-Diethyl-2-hydroxyacetamide is a versatile intermediate. Its hydroxyl group can be further functionalized, or the entire molecule can be seen as a stable, hydrophilic fragment for incorporation into larger structures. It is used in the synthesis of various amides that have applications in biochemistry and have been explored as peripheral benzodiazepine receptor effectors and herbicides.[6]
Analytical Internal Standards
The deuterated analog, N,N-Diethyl-2-hydroxyacetamide-D6, serves as an internal standard for analytical and pharmacokinetic studies.[7] In techniques like mass spectrometry, the known mass difference of the stable isotope-labeled standard allows for precise and accurate quantification of the non-labeled compound in complex biological matrices such as plasma or tissue samples.[7]
Section 4: Safety, Handling, and Storage
Ensuring laboratory safety is paramount. N,N-Diethyl-2-hydroxyacetamide is classified as an irritant and requires careful handling. The Globally Harmonized System (GHS) classifications and precautionary statements are summarized from authoritative sources.[2][5]
| Hazard Information | Details | Source(s) |
| Signal Word | Warning | [2] |
| Hazard Pictograms | GHS07 (Exclamation Mark) | [5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][5] |
| Precautionary Codes | P261, P264, P280, P302+P352, P305+P351+P338 | [2][8] |
| Storage Class | 10 - Combustible liquids | [2] |
| WGK | WGK 3 (highly hazardous to water) | [2] |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][8]
-
Personal Protective Equipment: Standard PPE is required. This includes safety glasses or goggles (eyeshields), chemical-resistant gloves, and a lab coat.[2] For operations where aerosolization is possible, a suitable respirator (e.g., type ABEK filter) should be used.[2]
-
First Aid: In case of skin contact, wash thoroughly with plenty of water.[8] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8] Seek medical attention if irritation persists.[8]
Storage Recommendations
Store the compound in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4] The container should be kept tightly closed to prevent moisture contamination and evaporation.[8]
Conclusion
N,N-Diethyl-2-hydroxyacetamide (CAS: 39096-01-0) is a specialized but highly valuable chemical intermediate. Its primary significance lies in its role as a hydrophilic building block and a key reactant in the synthesis of prodrugs designed to enhance the oral bioavailability of potent pharmaceutical agents. For researchers and drug development professionals, understanding its properties, synthesis, and safe handling is crucial for leveraging its full potential in creating next-generation therapeutics and other advanced chemical products. Its application underscores a fundamental principle of medicinal chemistry: the rational design of molecules to overcome biological barriers and improve therapeutic efficacy.
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Veeprho. N N Diethyl 2 Hydroxyacetamide | CAS 39096-01-0. [Link]
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PubChem. N,N-Diethyl-2-hydroxyacetamide. [Link]
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Veeprho. N,N-Diethyl-2-Hydroxyacetamide-D6. [Link]
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